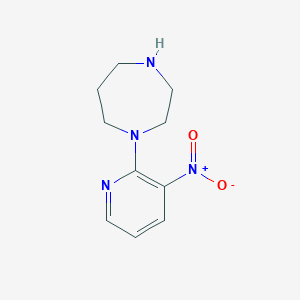

1-(3-Nitropyridin-2-yl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)9-3-1-5-12-10(9)13-7-2-4-11-6-8-13/h1,3,5,11H,2,4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFOCWZEZQRKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320085 | |

| Record name | 1-(3-nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147539-29-5 | |

| Record name | 1-(3-nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Nitro Group Modulations

The nitro group is a versatile functional group that significantly influences the electronic properties of the pyridine (B92270) ring and serves as a key site for chemical modification.

The reduction of the nitro group on the pyridine ring is a common and synthetically useful transformation, typically converting the nitroarene to the corresponding aniline derivative. This process can be achieved through various mechanistic pathways, depending on the reagents and conditions employed. The reduction generally proceeds through a six-electron process, involving nitroso and hydroxylamine intermediates. nih.govorientjchem.org

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. commonorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are effective. commonorganicchemistry.comwikipedia.org The reaction involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. The process is sequential, first reducing the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine. orientjchem.org For 1-(3-Nitropyridin-2-yl)-1,4-diazepane, this would yield 2-(1,4-diazepan-1-yl)pyridin-3-amine. A key advantage of catalytic hydrogenation is its typically clean reaction profile and high yields. nih.gov

Chemical Reduction: A variety of chemical reducing agents can also be employed.

Metal Hydrides: Strong hydrides like Lithium Aluminium Hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines. commonorganicchemistry.comchem-station.com However, with aromatic nitro compounds, they can sometimes lead to the formation of azo compounds as byproducts. wikipedia.org Milder hydrides like Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce a nitro group on their own but can be effective in the presence of transition metal complexes. jsynthchem.com

Dissolving Metal Reductions: Metals such as iron, zinc, or tin in acidic media (e.g., HCl or acetic acid) are classic reagents for the reduction of aromatic nitro groups. commonorganicchemistry.com For instance, the use of iron in acetic acid provides a mild method for this conversion. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The choice of reducing agent is critical for achieving the desired outcome and avoiding side reactions on other parts of the molecule, such as the diazepane ring.

| Reagent/Catalyst | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, RT, 1-5 atm H₂ | Amine | Commonly used, high efficiency. commonorganicchemistry.com |

| H₂, Raney Ni | EtOH, RT, H₂ pressure | Amine | Useful alternative to Pd/C. commonorganicchemistry.comwikipedia.org |

| Fe / AcOH or HCl | Reflux | Amine | Mild, classical method. commonorganicchemistry.com |

| SnCl₂ / HCl | EtOH, Reflux | Amine | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| LiAlH₄ | Anhydrous THF or Et₂O | Amine / Azo compound | Highly reactive; may lead to azo compound formation with nitroarenes. wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | EtOH | Amine | Enhances reducing power of NaBH₄. jsynthchem.com |

Nitrogen extrusion, or denitrogenation, from an aromatic N-heterocycle like pyridine is a challenging transformation that requires cleavage of strong carbon-nitrogen bonds within the aromatic ring. Such processes are not common and typically require specialized reagents or conditions. Research has shown that multinuclear titanium hydride frameworks can achieve the hydrodenitrogenation of pyridines and quinolines. nih.gov The mechanism involves the opening of the pyridine ring followed by the removal of the nitrogen atom. nih.gov However, this represents a highly specific organometallic reaction and is not a general transformation applicable to this compound under standard laboratory conditions. For this compound, nitrogen extrusion from the pyridine ring is not a mechanistically favored or commonly observed process.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electronically deficient due to the electronegativity of the ring nitrogen and the potent electron-withdrawing effect of the nitro group at the C-3 position. This electronic character dictates its reactivity towards nucleophiles and electrophiles.

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). mdpi.comepa.gov In pyridine systems, nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the ring nitrogen), as the negative charge of the intermediate (a Meisenheimer-type adduct) can be delocalized onto the electronegative nitrogen atom. stackexchange.com

For this compound, the diazepane substituent is located at the C-2 position. The nitro group at C-3 further activates the ring for nucleophilic attack, particularly at the positions ortho (C-2, C-4) and para (C-6) to it.

Attack at C-4: This position is para to the ring nitrogen and ortho to the nitro group, making it a highly activated site for nucleophilic attack. A suitable nucleophile could displace a hydrogen atom at this position, although this typically requires an oxidizing agent (Oxidative Nucleophilic Substitution of Hydrogen, ONSH) or a leaving group. ntnu.no

Attack at C-2: While this position is activated, it is already substituted by the diazepane ring. Displacement of the large diazepane group would be sterically hindered and electronically difficult, making this pathway unlikely.

Substitution of the Nitro Group: In some cases, the nitro group itself can act as a leaving group in SNAr reactions, particularly with soft nucleophiles like thiolates. mdpi.comnih.gov Studies on 2-substituted-3-nitropyridines have shown that they readily react with thiolate anions to give substitution products in good yields. mdpi.comnih.gov Therefore, treatment of this compound with a strong sulfur nucleophile could potentially lead to the displacement of the 3-nitro group.

The general mechanism for SNAr involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. nih.gov

Electrophilic Aromatic Substitution (SEAr) on the pyridine ring is generally much more difficult than on benzene (B151609). wikipedia.org The ring nitrogen is electron-withdrawing, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids under typical SEAr conditions, which further deactivates the ring by introducing a positive charge. wikipedia.org

In the case of this compound, the presence of the strongly deactivating nitro group at the C-3 position makes electrophilic substitution even more challenging. Both the ring nitrogen and the nitro group direct incoming electrophiles to the C-3 position (or C-5). quora.com Since the C-3 position is already occupied, and the ring is severely deactivated, electrophilic aromatic substitution on this substrate is considered mechanistically unfeasible under all but the most forcing conditions. An alternative approach to functionalize the ring would be to first oxidize the pyridine nitrogen to an N-oxide, which activates the ring for electrophilic substitution, but this may not be compatible with the diazepane moiety. wikipedia.org

Transformations Involving the Diazepane Heterocycle

The 1,4-diazepane ring is a seven-membered saturated heterocycle containing two nitrogen atoms. semanticscholar.orgresearchgate.net One nitrogen is part of an aniline-like system attached to the pyridine ring, while the other is a secondary amine. This structure allows for several potential transformations.

N-Functionalization: The secondary amine (at the 4-position) is nucleophilic and can readily undergo standard amine reactions such as alkylation, acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.

Ring Conformation: The seven-membered diazepane ring is flexible and can adopt several conformations, such as a twist-chair, which can influence its reactivity. researchgate.net

Ring Opening: While the diazepane ring is generally stable, it can be susceptible to ring-opening reactions under specific conditions. For example, certain fused azetidine-diazepine systems have been shown to undergo ring-opening upon quaternization of a ring nitrogen followed by reaction with a nucleophile. mdpi.com However, for a simple N-aryl-1,4-diazepane, such reactions are not common without specific activating groups.

The electronic connection to the nitropyridine system reduces the nucleophilicity of the nitrogen atom at the 1-position, making it less reactive in reactions like alkylation compared to the secondary amine at the 4-position.

Ring Opening and Ring Contraction Reactions

The seven-membered 1,4-diazepane ring, while relatively stable, can be susceptible to ring-opening and ring-contraction reactions under specific conditions. These transformations are often driven by the release of ring strain or the formation of more stable products.

Ring Opening:

Ring opening of the 1,4-diazepane moiety in this compound can be initiated by nucleophilic attack, particularly after activation of one of the nitrogen atoms. For instance, in related azetidine-fused 1,4-benzodiazepine systems, N-methylation followed by the introduction of a nucleophile such as sodium azide, potassium cyanide, or sodium thiophenoxide leads to the opening of the four-membered ring to yield functionalized 1,4-benzodiazepine derivatives. A similar principle could be applied to the 1,4-diazepane ring, where quaternization of a nitrogen atom would render the adjacent carbon atoms susceptible to nucleophilic attack, leading to cleavage of a C-N bond and ring opening.

Another potential pathway for ring opening involves reductive cleavage. Treatment with strong reducing agents could potentially lead to the cleavage of the C-N bonds within the diazepine (B8756704) ring, although such reactions are generally less common than for smaller, more strained rings.

Ring Contraction:

Ring contraction of diazepine systems to form more stable five- or six-membered rings is a known phenomenon in heterocyclic chemistry. For 1,3-diazepine derivatives, photochemical rearrangements have been shown to lead to the formation of cyanopyrroles via transient 1,3-diazepines. While the subject molecule is a 1,4-diazepane, analogous rearrangements, potentially initiated by photochemical or thermal means, could be envisaged.

One plausible mechanism for ring contraction could involve the formation of a reactive intermediate, such as a nitrene, upon reduction of the nitro group on the pyridine ring. The resulting pyridylnitrene could then undergo intramolecular reactions, potentially leading to a ring contraction of the diazepine moiety to form a more stable piperazine (B1678402) or pyrrolidine derivative, although such a pathway is speculative and would depend on the specific reaction conditions.

| Transformation | Reagents/Conditions | Potential Products |

| Ring Opening | 1. Activating agent (e.g., MeI) 2. Nucleophile (e.g., NaCN, NaN3) | Functionalized linear amine derivatives |

| Ring Contraction | Photolysis or Thermolysis | Pyrrolidine or Piperazine derivatives |

This table presents plausible transformations based on reactions of analogous heterocyclic systems.

Conformational Dynamics and Inversion Barriers

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt several conformations. The most stable conformations are typically chair, boat, and twist-boat forms. For N,N-disubstituted-1,4-diazepane derivatives, NMR spectroscopy, X-ray crystallography, and molecular modeling studies have indicated that a twist-boat conformation can be a low-energy and biologically active conformation nih.gov. This conformation can be stabilized by intramolecular interactions, such as π-stacking between substituents on the nitrogen atoms nih.gov.

In the case of this compound, the 3-nitropyridin-2-yl substituent on one of the nitrogen atoms introduces steric bulk and electronic effects that will influence the conformational equilibrium of the diazepine ring. It is plausible that this compound also favors a twist-boat conformation to minimize steric hindrance and potentially allow for favorable intramolecular interactions between the pyridine ring and the diazepine ring.

Nitrogen Inversion:

In addition to ring conformational changes, the nitrogen atoms of the 1,4-diazepane ring can undergo pyramidal inversion. This process involves the nitrogen atom passing through a planar transition state, leading to the inversion of its stereochemistry. The energy barrier to nitrogen inversion is influenced by the nature of the substituents on the nitrogen atom. Generally, the barrier to nitrogen inversion in amines is relatively low, allowing for rapid interconversion at room temperature.

For this compound, the presence of the bulky and electron-withdrawing 3-nitropyridin-2-yl group on one nitrogen and a hydrogen or other substituent on the other will affect the inversion barriers. The steric bulk of the pyridinyl group might slightly increase the barrier to inversion at N1. The electronic effect of the electron-withdrawing nitro group could also influence the geometry and inversion barrier at the substituted nitrogen.

| Conformation | Key Features |

| Twist-Boat | Likely low-energy conformation, minimizes steric interactions. |

| Chair | Possible conformation, but may have higher energy due to steric clashes. |

| Boat | Generally a higher energy conformation. |

This table outlines the likely conformational preferences for the 1,4-diazepane ring in the target molecule.

| Process | Influencing Factors |

| Ring Inversion | Steric bulk of the 3-nitropyridin-2-yl group. |

| Nitrogen Inversion | Electronic nature and steric hindrance of the N-substituents. |

This table summarizes the key dynamic processes and the factors that influence them.

Intramolecular Cyclizations and Rearrangement Phenomena

The presence of the reactive 3-nitropyridine (B142982) moiety in conjunction with the flexible diazepine ring opens up possibilities for intramolecular cyclization and rearrangement reactions.

Intramolecular Cyclizations:

The nitro group on the pyridine ring is a strong electron-withdrawing group, which can activate the pyridine ring for nucleophilic aromatic substitution. The nitrogen atom at the 4-position of the diazepine ring is a potential intramolecular nucleophile. Under appropriate conditions, typically involving a strong base to deprotonate the N-H group, an intramolecular cyclization could occur. This would involve the nucleophilic attack of the diazepine nitrogen onto the pyridine ring, potentially leading to the displacement of the nitro group or another leaving group on the pyridine ring, if present. This would result in the formation of a new fused heterocyclic system.

Furthermore, reduction of the nitro group to an amino group would introduce a new nucleophilic center. This amino group could then participate in intramolecular cyclization reactions with a suitably functionalized diazepine ring. For example, if the second nitrogen of the diazepine were acylated, an intramolecular condensation could lead to the formation of a tricyclic system.

Rearrangement Phenomena:

Rearrangements involving the 3-nitropyridine moiety are also conceivable. The migration of the nitro group on the pyridine ring is a known phenomenon under certain reaction conditions. For instance, the nitration of pyridine can proceed via the formation of an N-nitropyridinium species, followed by a nih.govresearchgate.net sigmatropic shift of the nitro group to the 3-position of the ring. While this is a rearrangement during synthesis, similar migrations could potentially be induced in the substituted molecule under thermal or photochemical conditions.

Another potential rearrangement could be initiated by the transformation of the nitro group. For example, partial reduction of the nitro group to a nitroso or hydroxylamino group could lead to subsequent intramolecular reactions and rearrangements, resulting in the formation of novel heterocyclic structures. The specific products of such rearrangements would be highly dependent on the reaction conditions and the presence of other functional groups.

| Reaction Type | Key Features | Potential Outcome |

| Intramolecular SNAr | Nucleophilic attack by diazepine nitrogen on the nitropyridine ring. | Formation of a fused tricyclic system. |

| Rearrangement | Migration of the nitro group or reactions involving its reduction products. | Isomeric products with altered substitution patterns or ring structures. |

This table highlights potential intramolecular reactions and rearrangements of this compound.

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing the electronic nature of 1-(3-Nitropyridin-2-yl)-1,4-diazepane. These methods provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to predict the electronic structure and properties of molecules. For derivatives of diazepane and similar heterocyclic compounds, DFT calculations, often at the B3LYP/6-311G** level of theory, have been used to determine heats of formation and to evaluate thermal stability through the calculation of bond dissociation energies. nih.gov Such calculations are crucial for understanding the intrinsic stability of the molecular framework.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comripublication.com For related heterocyclic systems, this energy gap has been shown to be a critical factor in their bioactivity, with a smaller gap often correlating with increased reactivity and a greater propensity for electron transfer. irjweb.comnih.gov Analysis of the spatial distribution of these orbitals helps to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. researchgate.netscirp.org

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties

Natural Bond Orbital (NBO) analysis is employed to gain a deeper understanding of intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.net By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis quantifies the stabilization energies associated with these charge transfer events. This method provides valuable insights into the bonding and electronic structure within the molecule. While specific NLO data for this compound is not available, studies on similar heterocyclic compounds often compute properties like polarizability and first hyperpolarizability to assess their potential in non-linear optics.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a conceptual DFT tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the Fukui functions, researchers can predict which atoms are most susceptible to attack, thereby providing a map of the molecule's local reactivity. This information is invaluable for understanding reaction mechanisms and designing new chemical transformations.

Molecular Dynamics and Docking Simulations

To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) and docking simulations offer insights into the dynamic behavior of this compound and its potential interactions with biological targets.

Elucidation of Molecular Conformations and Ligand-Target Interactions

Molecular dynamics simulations are used to explore the conformational landscape of a molecule over time, providing a dynamic understanding of its flexibility and preferred shapes. plos.orgmdpi.com For diazepane-containing derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes and to understand the interactions at the active site of proteins. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov Docking studies on related heterocyclic compounds have been instrumental in identifying potential biological targets and in the rational design of new therapeutic agents. researchgate.netnih.gov These simulations are crucial for understanding how the molecule might interact with biological systems at a molecular level.

Computational Prediction of Binding Modes and Affinities

Currently, there are no published studies that specifically predict the binding modes and affinities of this compound with any biological target. Computational techniques such as molecular docking and molecular dynamics simulations, which are standard tools for predicting how a ligand might interact with a protein's binding site, have not been applied to this particular compound in any publicly accessible research.

The prediction of binding modes involves determining the orientation and conformation of a ligand within a receptor's active site. This is critical for understanding the mechanism of action and for the rational design of more potent and selective analogs. Similarly, the computational prediction of binding affinity, often expressed as metrics like binding free energy (ΔG), provides a quantitative estimate of the strength of the ligand-receptor interaction. Without such studies, the potential targets and therapeutic applications of this compound remain speculative.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of this compound has been reported; however, detailed computational studies to elucidate the reaction pathways and analyze the transition states involved in its formation are not available in the scientific literature. Such studies are invaluable for optimizing synthetic routes, improving yields, and understanding the underlying mechanisms of chemical reactions.

Kinetic vs. Thermodynamic Selectivity in Synthetic Pathways

An analysis of kinetic versus thermodynamic selectivity in the synthetic pathways leading to this compound has not been computationally investigated. Understanding whether a reaction is under kinetic or thermodynamic control is essential for predicting and controlling the product distribution, particularly when multiple isomers or side products can be formed.

Energy Profiles and Activation Barriers

There is no available data on the computed energy profiles or activation barriers for the synthesis of this compound. These computational parameters provide deep insights into reaction mechanisms by mapping the energy changes that occur as reactants are converted into products. The activation barrier, specifically, is a critical factor in determining the rate of a chemical reaction.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of 1-(3-Nitropyridin-2-yl)-1,4-diazepane are highly dependent on the nature and position of substituents on both of its core ring systems.

The 3-nitropyridine (B142982) group is a critical component for the biological activity of the parent compound. The nitro group, being a strong electron-withdrawing feature, significantly influences the electronic properties of the pyridine (B92270) ring.

Position of the Nitro Group : Studies on various nitro-aromatic compounds suggest that the specific position of the nitro group is a paramount determinant of biological activity. researchgate.net For instance, in nitrothiophenes, the presence and location of a nitro group have a significant effect on antibacterial activity. nih.gov By analogy, moving the nitro group from the 3-position to the 4-, 5-, or 6-position on the pyridine ring of this compound would likely result in a substantial change in potency and receptor affinity. The 3-nitro group is known to be susceptible to selective nucleophilic substitution, providing a synthetic route to diverse analogs. nih.gov

Electronic Nature of Substituents : Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂) would alter the molecule's interaction with biological targets. Research on pyridine derivatives has shown that groups containing electronegative elements like oxygen and nitrogen often contribute to higher antiproliferative activity. mdpi.com

Additional Substituents : Introducing other substituents on the pyridine ring, such as halogens or small alkyl groups, could modulate lipophilicity and steric interactions, thereby fine-tuning the activity and selectivity profile.

The 1,4-diazepane ring serves as a flexible scaffold, and its substitution pattern is vital for orienting the nitropyridine moiety and for making secondary interactions with a target. chemisgroup.us Unlike fused aromatic rings where modifications are limited, the diazepane ring is highly amenable to structural variation. chemisgroup.us

Research on a series of 1,4-diazepane-based sigma (σ) receptor ligands provides specific insights into preferred substitution patterns. researchgate.net While the parent compound is substituted at the N-1 position, modifications at the N-4 position and on the carbon atoms of the diazepine (B8756704) ring are key areas of exploration.

N-4 Position : This position is crucial for modulating affinity and selectivity. For σ₁ receptor affinity, bulky and lipophilic groups are often preferred. Studies indicate that a cyclohexylmethyl or a simple butyl group at the N-4 position results in high affinity. researchgate.net

C-2 Position : A methyl group in the 2-position has been shown to be favorable for σ₁ affinity. researchgate.net

N-1 Position : The N-1 substituent is critical for the primary pharmacophoric interactions. In highly active σ₁ ligands, a substituted benzyl moiety is a preferred group at this position. researchgate.net The 3-nitropyridin-2-yl group of the title compound serves a similar role as an aromatic system capable of engaging in π-π stacking and other electronic interactions.

The following table summarizes the observed effects of substituents on the 1,4-diazepane ring for σ₁ receptor affinity, based on related compounds. researchgate.net

| Position | Preferred Substituent(s) | Observed Effect |

| N-1 | (Substituted) Benzyl | High σ₁ Affinity |

| C-2 | Methyl | High σ₁ Affinity |

| N-4 | Cyclohexylmethyl, Butyl | High σ₁ Affinity |

Stereochemical Influence on Molecular Recognition

The seven-membered diazepane ring is not planar and can adopt several low-energy conformations. The specific conformation and the stereochemistry of any chiral centers can have a profound impact on how the molecule is recognized by its biological target.

Ring Conformation : Conformational analysis of N,N-disubstituted 1,4-diazepanes has revealed that the ring often exists in a low-energy twist-boat conformation, which may represent the bioactive conformation required for receptor binding. nih.gov Other crystallographic studies have shown that the 1,4-diazepane ring can also adopt a twisted chair conformation. researchgate.net The energetic balance between these conformations can be influenced by the substituents.

Chiral Centers : Introducing chiral centers, for example at the C-2 position of the diazepane ring, can lead to enantiomers with different biological activities. However, in some series of 1,4-diazepane-based σ₁ ligands, the specific stereochemical configuration at the 2-position was found not to significantly influence affinity or selectivity, suggesting that the receptor may have a binding pocket that can accommodate both enantiomers or that this position is not involved in critical stereospecific interactions. researchgate.net

Pharmacophore Development and Ligand-Based Design Principles

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For this compound and its analogs, a pharmacophore model would typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features.

Model Development : Several pharmacophore models have been successfully developed for targets where 1,4-diazepane or similar scaffolds are active, such as the σ₂ receptor. nih.gov These models are built using a set of active ligands to identify the common spatial arrangement of essential features.

Key Features : Based on the structure of this compound, a putative pharmacophore model would likely include:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature from the nitro group's oxygen atoms.

A hydrogen bond donor or basic nitrogen feature from the N-4 nitrogen of the diazepane ring.

A defined spatial relationship between these features, dictated by the diazepane scaffold's conformation.

Such models are instrumental in virtual screening campaigns to identify new, structurally diverse compounds with the potential for similar biological activity.

Comparative Analysis of Homologous and Analogous Structures

The SAR of this compound can be further illuminated by comparing it to structurally related scaffolds.

1,4-Benzodiazepines : This class of compounds features a benzene (B151609) ring fused to the diazepine ring. researchgate.netnih.gov This fusion introduces significant rigidity compared to the more flexible 1,4-diazepane system. The SAR of benzodiazepines is well-established, with specific positions on both the benzene and diazepine rings known to modulate anxiolytic and anticonvulsant activities. chemisgroup.us The increased flexibility of the 1,4-diazepane ring in the title compound allows it to access a wider range of conformations and potentially interact with a different set of biological targets. chemisgroup.us

Piperazine (B1678402) Analogs : Piperazine is a six-membered ring containing two nitrogens at the 1 and 4 positions and is a close structural analog of 1,4-diazepane. nih.gov Replacing the seven-membered diazepane ring with a six-membered piperazine ring would significantly alter the geometry and conformational possibilities. Piperazine derivatives are a "privileged structure" in medicinal chemistry, and their rigid chair conformation leads to a different spatial orientation of the N-1 and N-4 substituents compared to the twist-boat or twist-chair conformations of diazepane. researchgate.netnih.govnih.gov Studies directly comparing diazepane and piperidine (a six-membered ring with one nitrogen) spacers have found that the larger, more flexible diazepane ring can retain or even improve receptor affinity. nih.gov

This comparative analysis highlights the unique structural and conformational properties of the 1,4-diazepane scaffold, which provides a distinct advantage in terms of synthetic versatility and the ability to orient substituents in a three-dimensional space that is different from its homologous and analogous counterparts.

Biological Applications and Potential Therapeutic Relevance

Modulation of Central Nervous System (CNS) Targets

The pyridine (B92270) and diazepine (B8756704) structures are integral to many compounds with activity in the central nervous system. nih.govnih.govmdpi.com Research into derivatives has highlighted their potential to interact with key neurological pathways, suggesting avenues for therapeutic development against various CNS disorders.

Investigation as Ligands for Neurotransmitter Receptors (e.g., Sigma Receptors, Serotonin (B10506) Receptors)

While direct studies on 1-(3-Nitropyridin-2-yl)-1,4-diazepane are limited, research on analogous structures provides insight into the potential activity of the pyridinyl-diazepane scaffold.

Sigma Receptors: Sigma receptors, classified as σ1 and σ2, are involved in numerous cellular functions and are considered targets for neuropsychiatric and neurodegenerative disorders. mdpi.com The σ1 receptor, in particular, is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that modulates ion channels and signaling pathways. nih.gov Studies on a series of 1,4-diazepane derivatives have shown that this scaffold can produce ligands with high affinity for sigma receptors. nih.gov For example, research into analogs of the sigma-2 (σ2) selective ligand SYA 013 identified 1-(5-Chloropyridin-2-yl)-1,4-diazepane as a key intermediate in the synthesis of potent σ2 receptor ligands. nih.gov This suggests that the 1-(pyridin-2-yl)-1,4-diazepane core is a viable scaffold for developing sigma receptor-targeted compounds.

Serotonin Receptors: Serotonin (5-HT) receptors are crucial targets in the treatment of numerous psychiatric and neurological conditions. Although specific binding data for this compound at serotonin receptors is not extensively documented in publicly available research, the broader class of diazepine derivatives has been investigated for activity at various 5-HT receptor subtypes.

Potential for Addressing Neurological Disorders

The modulation of sigma and serotonin receptors is a key strategy in the development of treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, depression, and anxiety. researchgate.netdntb.gov.ua

Neurodegenerative Diseases: Pyridine derivatives have been investigated as inhibitors of acetylcholinesterase and amyloid-β aggregation, two key pathological processes in Alzheimer's disease. nih.govresearchgate.net Furthermore, some sigma receptor ligands have demonstrated neuroprotective properties, making them attractive candidates for diseases characterized by neuronal loss. nih.govmdpi.com

Psychiatric Conditions: The interaction of various pyridine and diazepine-containing molecules with dopamine and serotonin receptors underpins their use as antipsychotic and anxiolytic agents. mdpi.comnih.gov

Given that the 1,4-diazepane scaffold has been explored for its ability to inhibit the aggregation of amyloid-beta, a primary event in the pathology of Alzheimer's disease, this further supports the potential relevance of its derivatives in neurodegenerative research.

Applications in Anticancer Research

The 1,4-diazepane scaffold has been identified as a unique structure that can mimic peptide linkages, shifting its therapeutic focus from solely CNS applications to anticancer research. Various derivatives have been synthesized and tested against human cancer cell lines, showing promising cytotoxic activities. researchgate.netmdpi.com

Enzyme Inhibition Mechanisms (e.g., Transglutaminase 2, Cyclin-Dependent Kinases, Dihydroorotate Dehydrogenase, Beta-Lactamase)

The ability to inhibit specific enzymes is a cornerstone of modern cancer therapy. While direct inhibitory data for this compound against all the listed enzymes is not available, research on a closely related isomer provides significant insights.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer treatment. nih.govclinpgx.org A study focused on discovering novel inhibitors of CDK4 and CDK6 detailed the synthesis of 1-(6-Nitropyridin-3-yl)-1,4-diazepane, a structural isomer of the subject compound. This molecule was created as an intermediate in the development of a series of potent and selective CDK4/6 inhibitors. The final compounds in that series demonstrated significant antiproliferative effects in acute myeloid leukemia mouse xenografts. The synthesis of this specific nitropyridinyl-diazepane highlights the utility of this scaffold in the design of potent enzyme inhibitors for oncology.

Transglutaminase 2, Dihydroorotate Dehydrogenase, and Beta-Lactamase: There is currently a lack of specific published research detailing the inhibitory activity of this compound against Transglutaminase 2, Dihydroorotate Dehydrogenase (DHODH), or Beta-Lactamase. DHODH is a critical enzyme in the de novo synthesis of pyrimidines and a target in acute myeloid leukemia. nih.govnih.govresearchgate.net Beta-lactamase inhibitors are crucial in overcoming antibiotic resistance but are structurally and mechanistically distinct from typical anticancer agents. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Receptor Antagonism in Disease Pathways (e.g., P2X4 Receptor)

The P2X4 receptor, an ATP-gated ion channel, is implicated in pathological conditions including neuroinflammation, chronic pain, and cancer progression. nih.govnih.gov Antagonism of this receptor is a promising therapeutic strategy. researchgate.netresearchgate.net While some benzodiazepine and diazepinone derivatives have been identified as P2X4 receptor antagonists, specific research linking this compound to P2X4 antagonism is not currently available in the scientific literature.

Regulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin)

The Wnt/β-catenin signaling pathway is a fundamental pathway in embryonic development and adult tissue maintenance. nih.gov Its abnormal activation is closely associated with the initiation and progression of various cancers, making it a key target for therapeutic intervention. nih.govmdpi.com At present, there are no specific studies that document the activity of this compound as a modulator of the Wnt/β-catenin signaling pathway.

Investigations into Antimicrobial and Antiviral Activities

Direct and specific investigations into the antimicrobial and antiviral activities of this compound are limited. However, the structural motifs present in the compound, namely the nitropyridine and diazepane rings, are found in other molecules that have demonstrated such biological activities.

For instance, the broader class of 1,4-diazepane derivatives has been explored for various therapeutic applications. While specific data on the antimicrobial and antiviral properties of this compound is not available, the diazepine core is a key feature in many biologically active compounds.

Similarly, nitropyridine derivatives have been the subject of research in the development of new therapeutic agents. Studies on various nitropyridine-containing compounds have indicated potential biological activities, although these are not directly attributable to this compound without specific experimental evidence.

Due to the absence of direct research, a data table detailing the specific antimicrobial or antiviral spectrum of this compound cannot be compiled at this time. Further experimental screening against a panel of bacterial and viral strains would be necessary to elucidate any such activity.

Future Research Directions and Translational Perspectives

Innovations in Synthetic Methodologies for Enhanced Efficiency and Diversity

The future synthesis of 1-(3-Nitropyridin-2-yl)-1,4-diazepane and its derivatives could benefit significantly from modern synthetic strategies that prioritize efficiency, atom economy, and the generation of diverse compound libraries. Traditional methods for constructing the 1,4-diazepane ring often involve multi-step sequences. However, contemporary advancements offer more streamlined approaches.

Key innovative synthetic strategies could include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules. researchgate.net Designing an MCR strategy for this compound could dramatically reduce synthesis time and resource consumption.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of cyclic structures, including seven-membered rings like diazepanes. nih.gov A synthetic route employing RCM could offer high yields and functional group tolerance. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): This technique can accelerate reaction rates, improve yields, and enhance the purity of products. nih.gov Applying MAOS to the synthesis of spiro-benzo nih.govtandfonline.comdiazepine (B8756704) derivatives has been shown to be effective, suggesting its potential for the synthesis of the target compound. nih.gov

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This methodology would be particularly advantageous for reactions involving potentially energetic nitropyridine compounds.

These advanced synthetic methods will not only facilitate the efficient production of this compound but also enable the rapid generation of a diverse library of analogues with varied substitution patterns on both the pyridine (B92270) and diazepine rings for structure-activity relationship (SAR) studies.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and potential biological activities of novel compounds, thereby guiding and prioritizing synthetic efforts. For this compound, a combination of computational techniques can provide valuable insights.

Potential applications of computational modeling include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the electronic structure, heat of formation, and aromatic stability of nitropyridine derivatives. tandfonline.comresearchgate.net Such studies on this compound would elucidate its fundamental physicochemical properties and reactivity. tandfonline.comresearchgate.net

Molecular Docking: By modeling the interaction of the compound with the binding sites of various biological targets, molecular docking can predict its potential pharmacological activity. Given the prevalence of diazepine scaffolds in targeting proteins like bromodomains, this technique could identify promising therapeutic targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This can guide the design of more potent and selective analogues of this compound.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. These models can assess the "drug-likeness" of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles.

The integration of these computational methods will accelerate the discovery process by allowing for the virtual screening of large compound libraries and providing a rational basis for the design of new molecules with desired properties.

Exploration of Polypharmacology and Multi-Target Directed Ligand Design

The "one drug, one target" paradigm has been increasingly challenged, especially for complex multifactorial diseases like neurodegenerative disorders and cancer. nih.govnih.gov The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has gained significant traction. nih.govnih.gov The hybrid nature of this compound, combining a nitropyridine and a diazepine scaffold, makes it an intriguing candidate for development as a Multi-Target Directed Ligand (MTDL). nih.gov

Future research in this area could focus on:

Identifying Synergistic Target Combinations: Research could explore the potential of this compound to simultaneously modulate targets implicated in a specific disease. For instance, in Alzheimer's disease, a single compound might aim to inhibit cholinesterases and modulate serotonin (B10506) receptors. nih.gov

Scaffold Hybridization: The diazepine ring is a privileged scaffold in medicinal chemistry, known to interact with a variety of receptors, including GABAA receptors and bromodomains. nih.govnih.gov The nitropyridine moiety is also found in numerous bioactive molecules with diverse activities. nih.gov By systematically modifying both parts of the molecule, MTDLs with tailored polypharmacological profiles could be developed.

Rational Design of MTDLs: Integrating computational modeling with synthetic chemistry will be crucial for the rational design of MTDLs based on the this compound scaffold. This approach allows for the optimization of binding affinities for multiple targets simultaneously.

The development of MTDLs from this scaffold could lead to more effective and potentially safer therapeutic agents for a range of complex diseases.

Development of Novel Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov High-quality chemical probes are essential tools for target validation and for understanding the cellular function of proteins. nih.govnih.gov Given its unique structure, this compound could serve as a starting point for the development of novel chemical probes.

Potential applications as a chemical probe include:

Target Identification and Validation: If this compound or its derivatives exhibit a specific biological effect, they can be used to identify the responsible protein target(s). This is a critical step in the early stages of drug discovery.

Probing Protein-Protein Interactions: The diazepine scaffold has been used to mimic protein secondary structures, such as beta-turns and alpha-helices, which are often involved in protein-protein interactions. nih.gov Derivatives of this compound could be designed to disrupt specific protein-protein interactions implicated in disease.

Fluorescent Labeling: The nitropyridine moiety could potentially be modified to incorporate a fluorescent tag, allowing for the visualization of the compound's distribution and interaction with cellular components.

The development of well-characterized chemical probes from the this compound scaffold would not only advance our understanding of fundamental biology but also pave the way for new therapeutic strategies.

Q & A

Q. What are the established synthetic routes for 1-(3-Nitropyridin-2-yl)-1,4-diazepane, and which characterization techniques are essential for confirming its structural integrity?

A multi-step synthesis typically involves coupling 3-nitropyridine derivatives with 1,4-diazepane precursors under controlled catalytic conditions. Key characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration validation. Methodological rigor requires reproducibility across independent syntheses and purity assessment via high-performance liquid chromatography (HPLC) .

Basic

Q. How can researchers determine the physicochemical properties (e.g., melting point, solubility) of this compound using computational and experimental methods?

Computational tools like Joback and Crippen group contribution methods predict properties such as boiling points and densities, while experimental determination involves differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility in solvents. Cross-validation with NIST Webbook data ensures accuracy, and phase diagrams model solubility in mixed solvents .

Advanced

Q. What methodological strategies are recommended for resolving contradictions in solubility data across different solvent systems?

Contradictions arise from solvent polarity, temperature gradients, or impurities. Systematic replication under controlled conditions (e.g., standardized solvent purity, temperature calibration) is critical. Advanced statistical tools like ANOVA identify outliers, while thermodynamic models (e.g., UNIQUAC) reconcile discrepancies by accounting for solvent-solute interactions .

Advanced

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

Full or fractional factorial designs test variables like reaction temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions, validated via yield maximization and impurity minimization. Statistical metrics (e.g., p-values, R²) confirm model robustness .

Advanced

Q. What role do theoretical frameworks play in guiding mechanistic studies of this compound’s reactivity?

Theoretical frameworks (e.g., frontier molecular orbital theory) predict reaction pathways, such as nitro-group reduction or diazepane ring opening. Density functional theory (DFT) simulations operationalize these frameworks by calculating activation energies and intermediate stability, guiding experimental validation via kinetic studies .

Advanced

Q. How can AI-driven tools like COMSOL Multiphysics enhance predictive modeling of its behavior in complex reaction environments?

AI algorithms integrate reaction kinetics, diffusion coefficients, and solvent effects into COMSOL simulations to predict outcomes under varying conditions (e.g., pressure, temperature). Machine learning optimizes parameters iteratively, reducing experimental iterations and identifying non-linear relationships in multi-variable systems .

Advanced

Q. What multi-method approaches correlate spectral data with conformational dynamics in solution?

Combining NMR-derived coupling constants with molecular dynamics (MD) simulations reveals preferred conformers. Time-resolved fluorescence quenching assesses rotational freedom, while circular dichroism (CD) spectra validate computational predictions of chiral centers .

Basic

Q. What are the best practices for ensuring reproducibility in synthesis?

Standardized protocols for catalyst activation (e.g., Pd/C under inert atmosphere) and stoichiometric precision (e.g., automated syringe pumps) minimize variability. Replicate experiments with independent batches and cross-validate results using orthogonal techniques (e.g., IR spectroscopy vs. MS) .

Advanced

Q. How can heterogeneous data types be integrated to construct a unified mechanistic model?

Bayesian networks integrate spectroscopic, computational, and kinetic data by weighting evidence based on uncertainty. Multivariate analysis (e.g., PCA) identifies dominant variables, while cheminformatics platforms (e.g., KNIME) visualize correlations between structural features and activity .

Advanced

Q. What ontological considerations guide the interpretation of conflicting bioactivity data?

Ontological clarity on the compound’s mechanism (e.g., covalent vs. non-covalent binding) resolves assay discrepancies. Epistemological frameworks prioritize data from orthogonal assays (e.g., SPR vs. fluorescence polarization) and require mechanistic alignment with theoretical predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.